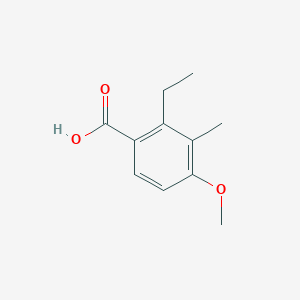

2-Ethyl-4-methoxy-3-methylbenzoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

- An efficient and cost-effective synthesis method for a key acid synthon of Repaglinide, an oral hypoglycemic agent, involves the alkylation of 2-hydroxy-4-methylbenzoic acid, a close relative of 2-Ethyl-4-methoxy-3-methylbenzoic acid (Salman et al., 2002).

Chemical Properties and Reactions

- Studies on benzoic acid derivatives, similar to 2-Ethyl-4-methoxy-3-methylbenzoic acid, include the identification of new compounds and their characterization through spectroscopy (Ali et al., 1998).

- Research on the dissociation and dimerization of substituted benzoic acids, including compounds structurally related to 2-Ethyl-4-methoxy-3-methylbenzoic acid, offers insights into their chemical behavior and properties (Sainsbury, 1975).

Biological Activities

- A study on orsellinates, which are structurally related to 2-Ethyl-4-methoxy-3-methylbenzoic acid, found that these compounds exhibit cytotoxic activity, suggesting potential for antineoplastic applications (Gomes et al., 2006).

- Isolates and derivatives of 2-Ethyl-4-methoxy-3-methylbenzoic acid have shown significant antimicrobial and anti-tubercular activities, highlighting their potential in treating infectious diseases (Tatipamula & Vedula, 2019).

Solubility and Solvent Effects

- Research on the solubility of similar benzoic acid compounds in various solvents contributes to understanding the solution behavior of 2-Ethyl-4-methoxy-3-methylbenzoic acid, which is crucial for its purification and application in different mediums (Zhu et al., 2019).

Photostabilization and Photoprotection

- Studies on compounds like 2-Ethyl-4-methoxy-3-methylbenzoic acid as photostabilizers in various applications, including their interaction with singlet molecular oxygen, provide insights into their role in protecting materials from photodegradation (Soltermann et al., 1995).

Polymer Science Applications

- Benzoic acid derivatives, closely related to 2-Ethyl-4-methoxy-3-methylbenzoic acid, have been used as dopants in polyaniline, demonstrating their utility in advanced polymer technologies (Amarnath & Palaniappan, 2005).

Quantum Chemical Studies

- Quantum chemical studies on compounds structurally related to 2-Ethyl-4-methoxy-3-methylbenzoic acid contribute to understanding their electronic properties and stability, which is essential for designing new materials and pharmaceuticals (Kotan & Yuksek, 2021).

Safety And Hazards

The safety information available indicates that “2-Ethyl-4-methoxy-3-methylbenzoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to keep the compound in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

2-ethyl-4-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTLAARDTZTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methoxy-3-methylbenzoic acid | |

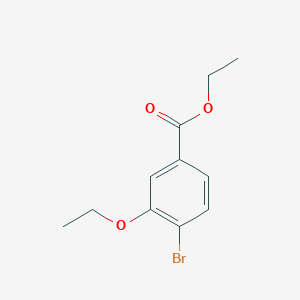

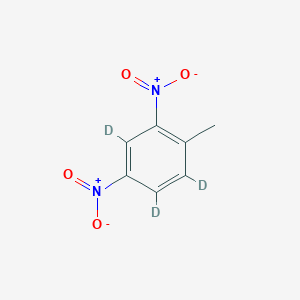

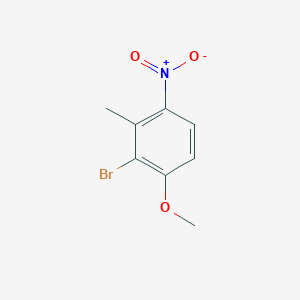

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

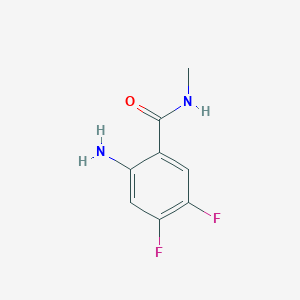

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)

![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)